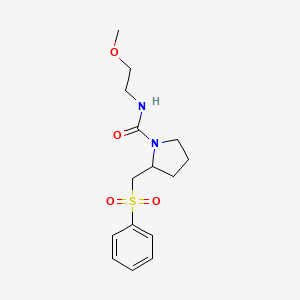

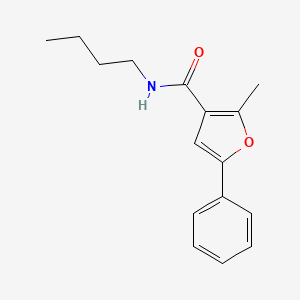

N-(2-methylphenyl)-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the conditions required for these reactions and the products they produce .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用

Molecular Framework Structures

Isomeric N-(iodophenyl)nitrobenzamides N-(2-methylphenyl)-3-nitrobenzamide derivatives show variations in three-dimensional framework structures. The studies on isomeric N-(iodophenyl)nitrobenzamides revealed different framework structures formed through a combination of hydrogen bonds, iodo...carbonyl interactions, and aromatic pi...pi stacking interactions. For instance, molecules of N-(2-iodophenyl)-3-nitrobenzamide are linked by N-H...O and C-H...O hydrogen bonds and iodo...carbonyl interactions. These interactions contribute to the stability and properties of the molecular structures (Wardell et al., 2006).

Antibacterial Applications

Synthesis and Antibacterial Evaluation A series of derivatives were synthesized and characterized, including the compound N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-nitrobenzamide, which exhibited significant antibacterial properties. This compound demonstrated a lower minimum inhibitory concentration (MIC) value against Proteus vulgaris, indicating its potential as an effective antibacterial agent (Ravichandiran et al., 2015).

Antimycobacterial Activity of Nitrobenzamide Derivatives A series of nitrobenzamide derivatives were designed and synthesized, showing considerable in vitro antitubercular activity. Some derivatives demonstrated excellent MIC values, highlighting their potential in antimycobacterial applications. The results suggest these derivatives could open new directions for further development in the field of antimycobacterial agents (Wang et al., 2019).

Molecular Detection and Sensing

Fluorescence Emissions and Metal Ion Interactions The fluorescence emissions of N-(methylthiazol-2-yl)nitrobenzamide positional isomers are selectively reduced upon interactions with specific metal ions, including Cu2+, Fe2+, and Fe3+. This selective interaction allows for the detection and differentiation of these metal ions, indicating a potential application in molecular sensing and detection. The observed fluorescence emission changes provide a basis for distinguishing these compounds from other structural isomers, especially at low concentrations, which could be challenging with other conventional techniques (Phukan et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-methylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10-5-2-3-8-13(10)15-14(17)11-6-4-7-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJDRUCNHBLROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)

![Ethyl 2-(4-formyl-1'-methyl-1H,1'H-[3,4'-bipyrazol]-1-yl)acetate](/img/structure/B2609483.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)

![Ethyl 4-[(2-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2609488.png)

![Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2609492.png)

![(E)-1-(but-2-en-1-yl)-7-isobutyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2609502.png)